[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
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Overview
Description
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple double bonds and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate typically involves multiple steps, including esterification and hydroxylation reactions. The process begins with the preparation of the hexadec-9-enoyl and docosa-7,10,13,16-tetraenoate precursors. These precursors are then subjected to esterification under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13,16Z)-docosa-7,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of ethers or esters, depending on the nucleophile employed.
Scientific Research Applications
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13,16Z)-docosa-7,10,13,16-tetraenoate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound is investigated for its role in cellular processes and its potential as a bioactive molecule.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10,13,16Z)-docosa-7,10,13,16-tetraenoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. Its hydroxyl and double bond functionalities play crucial roles in these interactions, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10,13,16Z)-docosa-7,10,13,16-tetraenoate can be compared with other similar compounds, such as:
Docosahexaenoic acid (DHA): Both compounds contain multiple double bonds, but DHA lacks the ester and hydroxyl functionalities.
Eicosapentaenoic acid (EPA): Similar to DHA, EPA has multiple double bonds but differs in chain length and functional groups.
Linoleic acid: This compound has fewer double bonds and lacks the hydroxyl and ester groups present in [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10,13,16Z)-docosa-7,10,13,16-tetraenoate.
The unique combination of ester, hydroxyl, and multiple double bonds in [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10,13,16Z)-docosa-7,10,13,16-tetraenoate distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C41H70O5 |
---|---|
Molecular Weight |
643 g/mol |
IUPAC Name |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13-14,16-18,20-21,24,26,39,42H,3-10,12,15,19,22-23,25,27-38H2,1-2H3/b13-11-,16-14-,18-17-,21-20-,26-24-/t39-/m0/s1 |
InChI Key |
IEGKTGQMTJQYNI-BBXHSGSRSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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